![molecular formula C16H20N4O2 B2747817 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide CAS No. 2034495-79-7](/img/structure/B2747817.png)
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide
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Overview
Description
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is an organic compound that features a pyrrole ring, a cyclopentapyridazine ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Cyclopentapyridazine Formation: The cyclopentapyridazine ring can be constructed via a cyclization reaction involving appropriate precursors.
Amide Bond Formation: The final step involves coupling the pyrrole and cyclopentapyridazine intermediates through an amide bond formation, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the carbonyl group in the cyclopentapyridazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For example, studies have shown that derivatives of cyclopenta[c]pyridazine can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Properties
The compound has been studied for its potential as an anti-inflammatory agent. It may exert its effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Preliminary data suggest that it could provide a therapeutic alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced ulcerogenic effects.
Neurological Applications
Given its ability to interact with various receptors, including G protein-coupled receptors (GPCRs), the compound is being investigated for its potential role in treating neurological disorders. Its modulation of neurotransmitter systems could lead to new treatments for conditions such as anxiety and depression.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in ACS Omega highlighted the synthesis and evaluation of similar compounds that showed selective inhibition against COX-II enzymes, suggesting a promising pathway for developing anti-inflammatory drugs .
- Another research effort focused on the structure-activity relationship (SAR) of pyridazine derivatives indicated that modifications at specific positions significantly enhanced their biological efficacy .
Mechanism of Action
The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetamide
- N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)butanamide
Uniqueness
The uniqueness of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to its analogs.
Biological Activity
The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant studies that elucidate its pharmacological properties.
Chemical Structure
The compound features a unique structural framework that includes:
- A cyclopenta[c]pyridazin moiety.
- An ethyl chain linked to a pyrrole group.
- A propanamide functional group.
The molecular formula is C14H16N4O2, and its IUPAC name is 2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(1H-pyrrol-1-yl)ethyl}propanamide .
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, research has shown that derivatives of cyclopenta[c]pyridazine possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the p53 pathway and the inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study focusing on similar pyridazine derivatives found that they exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. This activity is hypothesized to be due to the disruption of bacterial cell wall synthesis and interference with metabolic processes .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that pyrrolidine-containing compounds can protect neuronal cells from oxidative stress and excitotoxicity. This suggests that this compound may also exhibit similar protective effects in neurodegenerative models .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Cyclopenta[c]pyridazin Core : This may involve cyclization reactions using appropriate precursors under acidic or basic conditions.
- Attachment of the Pyrrole Group : Nucleophilic substitution reactions are commonly employed to introduce the pyrrole moiety.
- Final Coupling : The final step often involves amidation to form the propanamide linkage.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of cyclopenta[c]pyridazine derivatives, including variants similar to our compound. The results demonstrated a dose-dependent inhibition of proliferation in human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating significant potency .
Study 2: Antimicrobial Effects
Research conducted on pyridazine derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests clinical relevance for potential therapeutic applications.
Study 3: Neuroprotection
In an experimental model of oxidative stress-induced neuronal damage, a related compound demonstrated significant neuroprotective effects by reducing markers of oxidative stress and improving cell viability.
Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-pyrrol-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(16(22)17-7-10-19-8-2-3-9-19)20-15(21)11-13-5-4-6-14(13)18-20/h2-3,8-9,11-12H,4-7,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBMSFYZAVYXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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